molecular formula C17H17ClN2O5S B4772618 N~1~-1,3-benzodioxol-5-yl-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-1,3-benzodioxol-5-yl-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4772618
M. Wt: 396.8 g/mol
InChI Key: RLYWUASMQRIUMY-UHFFFAOYSA-N
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Description

The investigation into complex chemical compounds such as "N1-1,3-benzodioxol-5-yl-N2-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide" often focuses on understanding their synthesis, molecular structure, and functional properties. These compounds are of interest for their potential applications in various fields including medicinal chemistry, where they may play roles in modulating biological targets or pathways.

Synthesis Analysis

The synthesis of complex compounds involves strategic assembly of the molecule leveraging principles of organic chemistry to introduce specific functional groups. For example, the synthesis of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 highlights a methodological approach to assembling compounds with sulfonyl and benzamide functionalities (Cioffi et al., 2016). This could provide a parallel to synthesizing the mentioned compound, focusing on selective functionalization and bond formation.

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the behavior and interaction of chemical compounds. Techniques such as X-ray crystallography provide insights into the atomic arrangement, crucial for understanding compound stability and reactivity. Studies on tetrazole derivatives offer a perspective on analyzing molecular structures, demonstrating how structural features influence compound properties (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds like "N1-1,3-benzodioxol-5-yl-N2-(4-chlorobenzyl)-N2-(methylsulfonyl)glycinamide" can be diverse, depending on the functional groups present. Reactions such as sulfonation, amidation, and halogenation are common in modifying these compounds, affecting their physical and chemical properties. Research on similar sulfonamide compounds reveals insights into their reactivity and potential chemical transformations (Crich & Smith, 2000).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl-methylsulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c1-26(22,23)20(9-12-2-4-13(18)5-3-12)10-17(21)19-14-6-7-15-16(8-14)25-11-24-15/h2-8H,9-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYWUASMQRIUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-1,3-benzodioxol-5-yl-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-1,3-benzodioxol-5-yl-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-1,3-benzodioxol-5-yl-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-1,3-benzodioxol-5-yl-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide

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